Para-Lacto-N-neohexaose linked to BSA

Glycobiology Immunoassay Development Antibody Generation

Para-Lacto-N-neohexaose linked to BSA (pLNnH-BSA, product code GLY022-BSA) is a neoglycoprotein comprising the linear type-2 human milk oligosaccharide core Galβ1-4GlcNAcβ1-3Galβ1-4GlcNAcβ1-3Galβ1-4Glc covalently grafted onto bovine serum albumin via reductive amination. This compound belongs to the class of neoglycoproteins used as multivalent carbohydrate ligands for antibody production, ELISA, histochemistry, and affinity chromatography, offering 100–10,000-fold higher binding avidity relative to free oligosaccharides.

Molecular Formula C23H38NO19Na
Molecular Weight
Cat. No. B1165425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePara-Lacto-N-neohexaose linked to BSA
SynonymsGalβ1-4GlcNAcβ1-3Galβ1-4GlcNAcβ1-3Galβ1-4Glc
Molecular FormulaC23H38NO19Na
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Para-Lacto-N-neohexaose Linked to BSA: Defined HMO Neoglycoprotein for Glycan-Specific Antibody Generation and Binding Studies


Para-Lacto-N-neohexaose linked to BSA (pLNnH-BSA, product code GLY022-BSA) is a neoglycoprotein comprising the linear type-2 human milk oligosaccharide core Galβ1-4GlcNAcβ1-3Galβ1-4GlcNAcβ1-3Galβ1-4Glc covalently grafted onto bovine serum albumin via reductive amination [1]. This compound belongs to the class of neoglycoproteins used as multivalent carbohydrate ligands for antibody production, ELISA, histochemistry, and affinity chromatography, offering 100–10,000-fold higher binding avidity relative to free oligosaccharides [2].

Why Free Oligosaccharides or Alternative Carrier Conjugates Cannot Substitute Para-Lacto-N-neohexaose-BSA


Free para-Lacto-N-neohexaose fails to elicit robust immune responses due to its low molecular weight and monovalent presentation, necessitating carrier protein conjugation [1]. Among carrier options, BSA offers a defined molecular weight (66.5 kDa) and excellent aqueous solubility, but generates lower antibody titers than KLH; however, BSA conjugates avoid the blocking interference common with BSA-containing assay systems when used with alternative blocking agents [2]. Isomeric HMO conjugates (e.g., LNnH-BSA) differ in glycosidic linkage topology, resulting in distinct enzymatic recognition and antibody epitope specificity [3].

Quantitative Differentiation Evidence for Para-Lacto-N-neohexaose-BSA Procurement Decisions


100–10,000-Fold Binding Avidity Gain of pLNnH-BSA Over Free pLNnH

In carbohydrate-binding assays, neoglycoproteins such as pLNnH-BSA exhibit 100–10,000-fold higher apparent affinity compared to the corresponding free oligosaccharide, as measured by inhibition of 125I-labeled ligand binding to lectins [1].

Glycobiology Immunoassay Development Antibody Generation

Reproducible Antigen Density: Defined 2:1 Oligosaccharide-to-BSA Grafting Ratio for pLNnH-BSA

The manufacturer specifies a minimal grafting ratio of 2 oligosaccharide molecules per BSA molecule for pLNnH-BSA (GLY022-BSA), ensuring batch-to-batch consistency in epitope density [1]. In contrast, many commercial neoglycoprotein preparations do not disclose or guarantee a minimum grafting ratio, introducing variability in immunological performance [2].

Quality Control Neoglycoprotein Characterization Antibody Production

Direct Reductive Amination Grafting Preserves Native pLNnH Structure vs. Linker-Modified Conjugates

pLNnH-BSA (GLY022-BSA) uses direct reductive amination to graft oligosaccharides onto BSA lysine residues without a linker arm, preserving the native reducing-end structure of the glycan [1]. In contrast, linker-based variants (e.g., GLY022-BSA-B) introduce a spacer that may alter epitope presentation or increase non-specific binding in certain assays [2].

Glycan Presentation Epitope Integrity Conjugation Chemistry

Para-LNnH Exhibits Distinct Fucosyltransferase Acceptor Activity vs. Lacto-N-neohexaose (94% vs. 100% Relative Activity)

In a recombinant fucosyltransferase assay, Para-LNnH (pLNnH) displayed 94% relative acceptor activity compared to LNnH (set at 100%), demonstrating that the linear type-2 repeating structure of pLNnH is processed differently than the branched type-2 structure of LNnH [1]. This differential enzymatic recognition implies that pLNnH-BSA and LNnH-BSA are not interchangeable as substrates for fucosyltransferase studies or as antigens for generating linkage-specific antibodies.

Glycoenzymology HMO Biosynthesis Substrate Specificity

Crystalline pLNnH Availability Enables Pharmaceutical-Grade Reference Standard Production Unavailable for Most HMO Cores

pLNnH is one of the few HMO core structures obtained in crystalline form, as described in patent literature [1]. This crystalline form enables rigorous purity characterization and production of certified reference standards, a capability not yet demonstrated for closely related structures such as lacto-N-neohexaose (LNnH) or para-lacto-N-hexaose (pLNH) in industrial-scale crystalline form [1].

Crystallography Reference Standards Pharmaceutical Quality

Optimal Application Scenarios for Para-Lacto-N-neohexaose-BSA Based on Verified Differentiation Data


Anti-pLNnH Polyclonal Antibody Generation with Defined Epitope Density

pLNnH-BSA serves as a reproducible immunogen for generating polyclonal antibodies against the para-lacto-N-neohexaose epitope. The defined minimal grafting ratio of 2 oligosaccharides per BSA ensures consistent antigen density across immunization batches, addressing the lot-to-lot variability common in glycoconjugate-based antibody production [1]. The 100–10,000-fold avidity gain over free pLNnH further enhances B-cell receptor clustering and antibody maturation .

ELISA-Based Detection of pLNnH-Binding Proteins and Antibodies

Coating microtiter plates with pLNnH-BSA enables sensitive detection of pLNnH-specific lectins, antibodies, or microbial adhesins. The multivalent presentation afforded by the neoglycoprotein format provides the avidity necessary for robust signal generation, whereas free pLNnH fails to produce detectable binding in standard ELISA formats [1]. The direct grafting chemistry further ensures that the glycan epitope is authentically presented without linker-induced artifacts .

Fucosyltransferase Substrate Specificity and HMO Biosynthesis Studies

pLNnH-BSA provides a defined acceptor substrate for studying fucosyltransferase kinetics and linkage specificity. The documented 94% relative activity of pLNnH versus 100% for LNnH with recombinant smFuT-F establishes a measurable benchmark for enzyme characterization [1]. Researchers can use pLNnH-BSA to distinguish type-2 linear chain processing from branched-chain substrates, an essential consideration for HMO biosynthetic pathway elucidation.

Pharmaceutical Reference Standard Development Leveraging Crystalline pLNnH

The availability of crystalline pLNnH starting material enables the production of highly characterized pLNnH-BSA conjugates suitable for use as reference standards in quality control of HMO-based pharmaceuticals and nutritional products [1]. The crystalline form provides superior purity verification by X-ray powder diffraction, a capability unavailable for most competing HMO core structures, thereby supporting regulatory submissions that require rigorous physicochemical characterization [1].

Quote Request

Request a Quote for Para-Lacto-N-neohexaose linked to BSA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.